molecular formula C9H11BrN4 B1383120 5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine CAS No. 1956367-04-6

5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine

Cat. No. B1383120
CAS RN: 1956367-04-6
M. Wt: 255.11 g/mol
InChI Key: BBIKXCYIFBVUPT-UHFFFAOYSA-N
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Description

“5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine” is a chemical compound with the formula C9H11BRN4 . It is used as a building block in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes “5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine”, involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide. The mixture is dissolved in DMF and then heated at 60 °C and stirred for 12 hours .


Molecular Structure Analysis

The molecular structure of “5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine” is based on the pyrazolo[3,4-b]pyridine scaffold . This scaffold is a key component in the structure of various TRK inhibitors .


Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine” are part of the synthesis process of pyrazolo[3,4-b]pyridine derivatives . These reactions are crucial in the development of TRK inhibitors .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine and its derivatives are prominently used in chemical synthesis. Yakovenko et al. (2020) describe how 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with various compounds to form different derivatives, including imidazo[1,2-a]pyrazolo[3,4-e]pyridines and pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidines (Yakovenko et al., 2020). Abdel‐Latif et al. (2019) utilized a similar compound as a precursor for constructing new polyheterocyclic ring systems, indicating its versatility in synthesizing complex molecular structures (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Synthesis of Novel Compounds

The chemical serves as a starting point for synthesizing novel compounds. Variya, Panchal, and Patel (2019) demonstrated its use in creating new sulfonamide derivatives with potential antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019). Ghaedi et al. (2015) reported its use in the synthesis of new N-fused heterocycle products, highlighting its significance in developing novel chemical structures (Ghaedi et al., 2015).

Potential Anticancer Properties

Some derivatives synthesized from 5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine have shown potential as anticancer agents. Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and evaluated them for anticancer activity, demonstrating its utility in medicinal chemistry (Chavva et al., 2013).

Tubulin Polymerization Inhibition

Hao et al. (2020) synthesized N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives as tubulin polymerization inhibitors, indicating its role in the development of compounds with anti-angiogenic effects (Hao, Qi, Wang, Wang, & Chen, 2020).

Future Directions

The future directions for “5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine” and related compounds lie in their potential as TRK inhibitors . These compounds could be further explored for their potential in the treatment of cancers caused by the continuous activation and overexpression of TRKs .

properties

IUPAC Name

5-bromo-N,N,1-trimethylpyrazolo[4,3-b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4/c1-13(2)7-4-8(10)12-6-5-11-14(3)9(6)7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIKXCYIFBVUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C=C2N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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